Ac4ManNAz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ac4ManNAz típicamente implica la acetilación de la N-azidoacetilmanosaminaEl paso final implica la acetilación para producir el producto tetraacetilado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El producto se purifica típicamente utilizando técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

Ac4ManNAz se somete a varios tipos de reacciones químicas, principalmente involucrando su grupo azida. Estos incluyen:

Ciclo adición azida-alquino catalizada por cobre (CuAAC): Esta reacción implica que el grupo azida reaccione con un grupo alquino en presencia de un catalizador de cobre para formar un anillo de triazol.

Ciclo adición alquino-azida promovida por tensión (SPAAC): Esta reacción ocurre sin un catalizador e involucra al grupo azida reaccionando con un grupo alquino tenso.

Reactivos y condiciones comunes

Productos principales

Los principales productos de estas reacciones son compuestos unidos a triazol, que son estables y se pueden utilizar para aplicaciones bioquímicas adicionales .

Aplicaciones Científicas De Investigación

Metabolic Labeling in Cell Biology

Overview

Ac4ManNAz serves as a precursor for azido-sugars that are incorporated into glycoproteins during cellular metabolism. This incorporation allows researchers to label and track cells in vivo and in vitro without altering their biological functions significantly.

Labeling Efficiency

Research indicates that this compound can be effectively utilized at concentrations around 10 μM for optimal labeling efficiency while minimizing adverse effects on cellular functions such as energy generation and cellular infiltration ability . Higher concentrations, such as 50 μM, have been shown to impair major cellular functions but are still used for specific applications where labeling is critical .

Applications in Immunology

Dendritic Cell Activation

this compound has been demonstrated to enhance the activation of dendritic cells (DCs). Studies show that treatment with this compound increases the expression of activation markers such as CD86 and MHCII on DCs, which are crucial for antigen presentation . This property makes this compound a valuable tool for developing enhanced dendritic cell vaccines.

Transcriptomic Changes

The treatment of DCs with this compound leads to significant transcriptional changes, with thousands of genes being upregulated or downregulated. This includes genes involved in immune responses and inflammation, indicating its potential role in modulating immune functions .

Proteomic Analysis

Glycoproteomic Studies

this compound is instrumental in glycoproteomic studies where it facilitates the mapping of O-glycoproteomes. By metabolically labeling cells with this compound, researchers can extract and analyze glycopeptides more effectively . This application is critical for understanding the glycosylation patterns that influence protein function and interactions.

Physiological Effects and Optimization

Cellular Function Assessment

The physiological effects of this compound include alterations in cellular metabolism and signaling pathways. For instance, studies have shown that treatment can lead to increased reactive oxygen species (ROS) generation and changes in mitochondrial membrane potential, suggesting potential implications for apoptosis and cell viability .

Case Studies

Mecanismo De Acción

Ac4ManNAz es metabolizado por las células e incorporado a las vías de biosíntesis del ácido siálico. El grupo azida permite el etiquetado bioortogonal, lo que permite la visualización y el seguimiento de las glucoproteínas. El compuesto puede regular varias funciones celulares y vías de señalización, incluida la generación de energía, la infiltración celular y la actividad de los canales .

Comparación Con Compuestos Similares

Compuestos similares

N-azidoacetilglucosamina (GlcNAz): Utilizado para el etiquetado de glicosilación O-enlazada.

N-azidoacetilgalactosamina (GalNAz): También se utiliza para el etiquetado de glicosilación O-enlazada.

Unicidad

Ac4ManNAz es único en su capacidad de etiquetar específicamente glucoproteínas N-enlazadas a través de las vías de biosíntesis del ácido siálico. Esta especificidad lo hace particularmente valioso para estudiar la glicosilación de la superficie celular y desarrollar terapias dirigidas .

Actividad Biológica

Ac4ManNAz (N-Acetyl-4-azidosalicylic acid) is a synthetic azide-containing monosaccharide that has garnered attention for its potential in metabolic labeling and bioorthogonal chemistry. This compound serves as a precursor for the incorporation of azide functional groups into glycoproteins and glycolipids, facilitating various biochemical applications, particularly in the fields of cell biology and cancer research.

This compound is structurally similar to N-acetylmannosamine (ManNAc), differing only by the presence of an azide group. This modification allows this compound to be metabolically incorporated into sialic acids on the surface of cells. Once inside the cell, this compound is converted into azidosialic acid, which can then be utilized in bioorthogonal reactions, such as click chemistry, without interfering with native cellular functions.

Cellular Viability and Function

Research indicates that this compound has dose-dependent effects on cellular viability and function. For instance, a study involving human umbilical cord blood-derived endothelial progenitor cells (hUCB-EPCs) demonstrated that treatment with concentrations greater than 20 µM significantly reduced cell viability and proliferation rates. Specifically, at 50 µM, there was a notable increase in reactive oxygen species (ROS) generation, indicating potential oxidative stress and apoptosis induction .

Table 1: Effects of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) | ROS Generation Increase (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 95 | 2 |

| 20 | 85 | 3 |

| 50 | 70 | 5.4 |

Transcriptomic Changes

Transcriptomic analyses reveal that this compound treatment leads to significant changes in gene expression profiles. In hUCB-EPCs treated with varying concentrations of this compound, over 600 genes exhibited altered expression levels, particularly those involved in cell adhesion, cytokine interactions, and extracellular matrix (ECM) signaling pathways. Notably, genes related to immune responses and cell cycle regulation were down-regulated at higher concentrations .

Table 2: Key Down-Regulated Genes Post this compound Treatment

| Gene Symbol | Function | Expression Change (%) |

|---|---|---|

| LAMC3 | Cell adhesion | -40 |

| ITGA5 | Integrin signaling | -35 |

| CCL2 | Chemokine signaling | -30 |

| TNFSF10 | Tumor necrosis factor | -25 |

Case Studies

- Endothelial Progenitor Cells : A study focused on hUCB-EPCs highlighted that treatment with this compound at concentrations exceeding 20 µM resulted in significant down-regulation of genes involved in cell adhesion and proliferation. This suggests that while this compound can be effective for metabolic labeling, it may also impair critical cellular functions at higher doses .

- Mesenchymal Stem Cells (MSCs) : Another investigation into MSCs treated with this compound found that lower concentrations (up to 20 µM) did not significantly affect cell viability or functionality. However, treatment at higher concentrations led to decreased cellular functions such as endocytosis and proliferation rates .

Applications in Research

This compound is extensively utilized for metabolic labeling in various research contexts:

- Cancer Research : It has been employed to label sialylated glycoproteins in cancer cells, facilitating the identification of potential biomarkers .

- Proteomics : The compound allows for the biotinylation of glycoproteins for subsequent proteomic analysis, enabling researchers to track protein interactions and modifications .

- Cell Tracking : In vivo applications include tracking the fate of labeled cells during therapeutic interventions, providing insights into cell behavior and biodistribution .

Propiedades

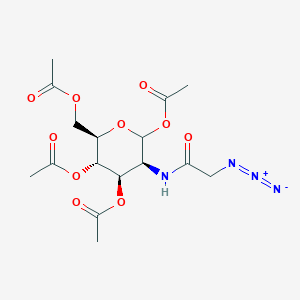

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-LIADDWGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.